Cetylpyridinium chloride can be synthesized through several methods. The most common approaches involve:
The purification process often involves dissolving the crude product in ethanol, followed by charcoal treatment to remove impurities, crystallization, and filtration to obtain high-purity cetylpyridinium chloride.
Cetylpyridinium chloride has a distinctive molecular structure characterized by a long hydrophobic alkyl chain (cetyl group) attached to a pyridinium ring. The general formula for cetylpyridinium chloride is CHClN.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray diffraction are commonly employed to characterize the molecular structure of cetylpyridinium compounds .
Cetylpyridinium chloride participates in various chemical reactions due to its cationic nature. Key reactions include:
The mechanism of action of cetylpyridinium chloride primarily revolves around its surfactant properties. As a cationic surfactant:
Studies have demonstrated that cetylpyridinium exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi .
Cetylpyridinium chloride possesses several notable physical and chemical properties:
These properties make it suitable for use in formulations such as mouthwashes, antiseptics, and disinfectants .
Cetylpyridinium chloride has a wide range of applications across various fields:
Cetylpyridinium chloride (CPC), a cationic quaternary ammonium compound, exerts antimicrobial effects through electrostatic interactions with anionic components of microbial membranes. The hydrophilic pyridinium head group carries a permanent positive charge, enabling strong attraction to:
These interactions trigger immediate structural destabilization. CPC's hydrophobic hexadecyl tail (16-carbon chain) subsequently penetrates the lipid bilayer, causing:
Electrostatic measurements confirm that CPC neutralizes and reverses bacterial surface charges. Salmonella Typhimurium exhibits a zeta-potential shift from -12.73 mV to +16.63 mV at 0.8% CPC concentration, indicating complete saturation of anionic sites [9]. This charge reversal eliminates electrostatic repulsion between cells, promoting aggregation and membrane fusion.
Table 1: CPC-Induced Zeta-Potential Changes in Salmonella Typhimurium
CPC Concentration (%) | Zeta-Potential (mV) | Physiological Consequence |
---|---|---|
0 (Control) | -12.73 ± 1.31 | Normal membrane function |
0.005 | -8.21 ± 0.95 | Initial charge neutralization |
0.05 | +2.15 ± 0.87 | Membrane destabilization |
0.2 | +14.43 ± 1.78 | Critical aggregation threshold |
0.8 | +16.63 ± 1.38 | Complete membrane dissolution |
Data derived from nanoparticle tracking analysis [9]
CPC demonstrates significant anti-biofilm properties through dual surfactant mechanisms:
In oral biofilms, CPC inhibits maturation by preventing the acquisition of gingivitis-associated taxa (Fusobacterium, Tannerella, Treponema). Clinical trials reveal CPC-treated plaques maintain baseline biodiversity while reducing microbial network connectivity by 30-40%, disrupting pathogenic synergy [3]. CPC's substantivity (oral retention) enables prolonged biofilm inhibition, with 65% of administered dose retained after 1-minute rinse [5].
Comparative studies on Streptococcus mutans biofilms demonstrate:
Table 2: CPC Efficacy Against Oral Biofilms
Biofilm Type | CPC Concentration | Exposure Time | Reduction vs Control | Key Observation |
---|---|---|---|---|
S. mutans (single-species) | 0.0068% | 5 minutes | ≥2 log₁₀ | Complete eradication |
S. mutans + V. parvula | 0.0068% | 5 minutes | ≥1 log₁₀ | Enhanced resistance |
Saliva-derived (human) | 0.05% + 0.05% CHX* | 60 seconds | 99.9% | Synergistic effect |
MRSA (bloodstream isolates) | OTC mouthwash | 2 minutes | ≤60% viability | Limited efficacy |
CHX = chlorhexidine [1] [3] [6]
Subinhibitory CPC exposure triggers complex microbial adaptations:
Notably, oral streptococci biofilms exhibit 7.81–15.63 μg/ml minimum biofilm inhibitory concentrations (MBIC) versus 0.12–0.24 μg/ml planktonic MICs—a 65-fold tolerance increase [1]. This adaptation correlates with EPS production and altered membrane lipid profiles.
CPC's efficacy differs significantly between bacterial classes due to structural differences:
Gram-Positive Bacteria:
Gram-Negative Bacteria:
The molecular weight of CPC (339 Da) enables penetration through Gram-negative porin channels, unlike larger quaternary ammonium compounds (>600 Da) [1]. CPC's efficacy against yeasts and enveloped viruses (e.g., influenza) further demonstrates broad-spectrum activity through conserved mechanisms: disruption of phosphatidylinositol 4,5-bisphosphate (PIP₂) domains critical for viral envelope assembly and immune signaling [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7